molecular formula C8H21OSi2 B14280136 CID 12974502

CID 12974502

Katalognummer: B14280136
Molekulargewicht: 189.42 g/mol
InChI-Schlüssel: LYOLLUKYAYTMSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 12974502” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 12974502 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, organic synthesis techniques such as condensation reactions, cyclization, and functional group transformations are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and high yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

CID 12974502 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

CID 12974502 has a wide range of scientific research applications across multiple disciplines:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the development of new chemical entities and materials.

    Biology: The compound may be utilized in biochemical assays and studies to investigate its effects on biological systems.

    Medicine: Research into the potential therapeutic applications of this compound includes its use in drug discovery and development.

    Industry: The compound’s unique properties make it valuable in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 12974502 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other biomolecules that play critical roles in cellular processes.

Conclusion

This compound is a compound of significant interest in scientific research and industrial applications Its unique chemical properties and potential for various reactions make it a valuable entity in the fields of chemistry, biology, medicine, and industry

Eigenschaften

Molekularformel

C8H21OSi2

Molekulargewicht

189.42 g/mol

InChI

InChI=1S/C8H21OSi2/c1-8(2,3)9-11(6,7)10(4)5/h1-7H3

InChI-Schlüssel

LYOLLUKYAYTMSW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)O[Si](C)(C)[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.